molecular formula C15H14N4O4S B5815624 4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide

4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5815624
M. Wt: 346.4 g/mol
InChI Key: VORNMMKTHHDCES-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound with a complex structure that includes an ethoxy group, a nitro group, a pyridine ring, and a carbamothioyl group attached to a benzamide core

Properties

IUPAC Name

4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-2-23-13-6-5-10(8-12(13)19(21)22)14(20)18-15(24)17-11-4-3-7-16-9-11/h3-9H,2H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNMMKTHHDCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy and nitro groups are introduced through nitration and etherification reactions, respectively. The pyridine ring is then attached via a coupling reaction, and the carbamothioyl group is introduced through a thiolation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are frequently used, and reaction conditions typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethoxy group can produce various substituted benzamides.

Scientific Research Applications

4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The nitro and carbamothioyl groups play crucial roles in its biological activity, potentially through redox reactions and covalent binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide
  • 4-ethoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

4-ethoxy-3-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

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